

# rosaramicin production fermentation process

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## Compound Focus: Rosaramicin

CAS No.: 35834-26-5

Cat. No.: S541816

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## Producing Strains and Basic Properties

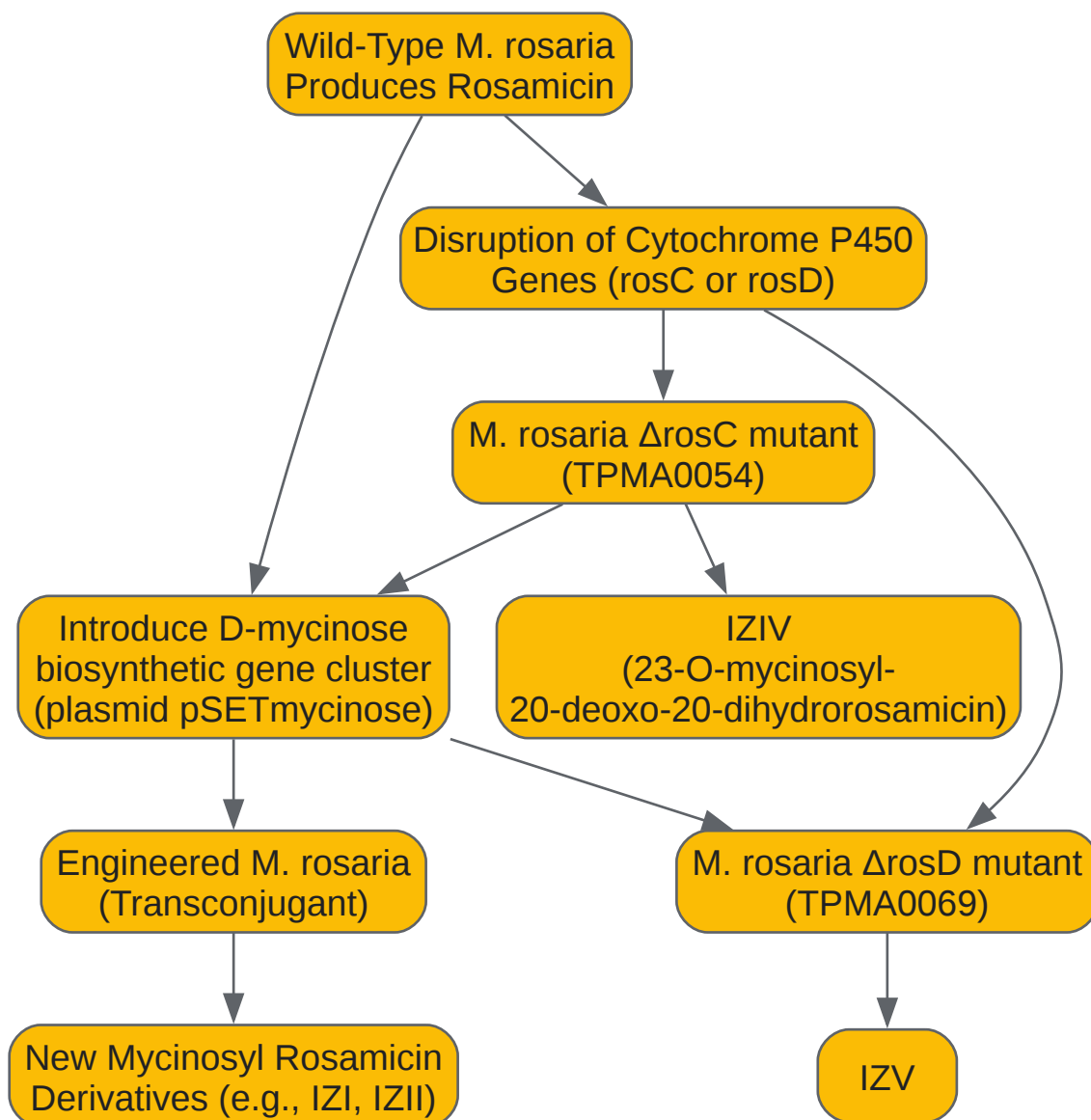
**Rosaramicin** is a 16-membered macrolide antibiotic naturally produced by various *Micromonospora* species [1] [2]. The table below summarizes the key producing strains and basic biological properties of **rosaramicin** and its close relatives.

Property	Rosaramicin (also known as Rosamicin)	6108 Complex (A1, B, C, D)
Producing Strains	<i>Micromonospora rosaria</i> [3] [2], <i>M. chalcea</i> var. <i>izumensis</i> [2]	A strain assigned to a new species of <i>Micromonospora</i> (BA06108) [1]
Co-produced Compounds	-	Rosaramicin, Juvenimicin A4, M-4365 A1 [1]

| **Biological Activity** | Active against Gram-positive and some Gram-negative bacteria [4] [2]. Better Gram-negative coverage than erythromycin [4]. | **6108 A1 and C:** Potency similar to **rosaramicin** [1] **6108 B:** Less potent antimicrobial activity [1] **6108 D:** Higher toxicity in mice [1] |

## Genetic Engineering for Novel Analogues

A significant part of modern research involves using genetic engineering to create new **rosaramicin** derivatives with potentially improved properties. The core strategy involves modifying the **rosaramicin** biosynthetic pathway in *Micromonospora rosaria*.



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*Genetic engineering workflow for novel **rosaramicin** derivatives*

Key experiments include:

- **Introduction of Sugar Biosynthesis Genes:** Researchers introduced the D-mycinosyl biosynthetic gene cluster from *Micromonospora griseorubida* into *M. rosaria* using the  $\Phi$ C31-derived integration

vector pSET152 [3]. This resulted in the production of new compounds, IZI and IZII, identified as mycinosyl rosamicin derivatives [3].

- **Combining Gene Introduction with P450 Gene Disruption:** The D-mycinosose genes were introduced into *M. rosaria* mutants where specific cytochrome P450 genes (*rosC* or *rosD*) were disrupted [5]. These genes are responsible for adding a formyl group (*RosC*) and an epoxide (*RosD*) to the **rosaramicin** aglycone core [5]. The resulting engineered strains produced novel derivatives IZIV and IZV, respectively [5].

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## References

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To cite this document: Smolecule. [rosaramicin production fermentation process]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541816#rosaramicin-production-fermentation-process]

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